3-(3-Hydroxypropyl)phenol
Overview
Description
3-(3-Hydroxypropyl)phenol is an organic compound with the molecular formula C9H12O2 It is a phenolic compound characterized by the presence of a hydroxyl group attached to a propyl chain, which is in turn attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypropyl)phenol can be achieved through several methods. One common approach involves the reaction of phenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the carbon atom bearing the chlorine atom, resulting in the formation of this compound.
Another method involves the reduction of 3-(3-Hydroxypropyl)benzaldehyde using a reducing agent such as sodium borohydride. This reduction process converts the aldehyde group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxypropyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in this compound can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Oxopropyl)phenol. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 3-(3-Hydroxypropyl)cyclohexanol. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through reactions with appropriate reagents. For example, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom, forming 3-(3-Chloropropyl)phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), alkyl halides
Major Products Formed
Oxidation: 3-(3-Oxopropyl)phenol
Reduction: 3-(3-Hydroxypropyl)cyclohexanol
Substitution: 3-(3-Chloropropyl)phenol
Scientific Research Applications
3-(3-Hydroxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties. It is used in assays to evaluate its effects on different biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of respiratory tract infections. Its phenolic structure suggests it may have anti-inflammatory and analgesic properties.
Industry: this compound is used in the production of polymers and resins. Its hydroxyl group allows it to participate in polymerization reactions, leading to the formation of materials with desirable mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxypropyl)phenol is primarily related to its phenolic structure. The hydroxyl group can donate hydrogen atoms, allowing the compound to act as an antioxidant by neutralizing free radicals. This antioxidant activity is crucial in preventing oxidative stress and damage to cells and tissues.
In biological systems, this compound may interact with various molecular targets, including enzymes and receptors. Its ability to modulate enzyme activity and receptor binding can influence cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3-(3-Hydroxypropyl)phenol can be compared with other similar phenolic compounds, such as:
4-(3-Hydroxypropyl)phenol: This compound has the hydroxyl group attached to the para position of the benzene ring, compared to the meta position in this compound. This positional difference can influence the compound’s reactivity and biological activity.
3-(4-Hydroxybutyl)phenol: This compound has an additional carbon atom in the alkyl chain, which can affect its physical and chemical properties, such as solubility and boiling point.
3-(3-Hydroxypropyl)anisole:
The uniqueness of this compound lies in its specific structure, which combines the phenolic hydroxyl group with a propyl chain, providing a balance of reactivity and stability that is valuable in various applications.
Properties
IUPAC Name |
3-(3-hydroxypropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,10-11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQDIGAZKJXXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438466 | |
Record name | 3-(3-hydroxypropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1424-74-4 | |
Record name | 3-Hydroxybenzenepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1424-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-hydroxypropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60438466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanol, 3-hydroxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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